molecular formula C10H12N8 B11090195 3,5-bis(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine

3,5-bis(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B11090195
M. Wt: 244.26 g/mol
InChI Key: MHLOVJAHALILDE-UHFFFAOYSA-N
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Description

3,5-bis(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that features both imidazole and triazole rings. These types of compounds are known for their diverse biological and chemical properties, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 1H-imidazole with a triazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the imidazole, followed by the addition of a triazole derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-triazole ketones, while reduction could produce imidazole-triazole alcohols.

Mechanism of Action

The mechanism of action of 3,5-bis(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine is unique due to the presence of both imidazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to form stable complexes with metal ions and interact with biological targets, making it a versatile compound in various applications .

Properties

Molecular Formula

C10H12N8

Molecular Weight

244.26 g/mol

IUPAC Name

3,5-bis(imidazol-1-ylmethyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C10H12N8/c11-18-9(5-16-3-1-12-7-16)14-15-10(18)6-17-4-2-13-8-17/h1-4,7-8H,5-6,11H2

InChI Key

MHLOVJAHALILDE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CC2=NN=C(N2N)CN3C=CN=C3

Origin of Product

United States

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